![molecular formula C21H25N5O3S B2521937 2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide CAS No. 893907-14-7](/img/structure/B2521937.png)
2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide" is a complex molecule that appears to be related to a class of compounds known for their potential biological activities. The structure suggests the presence of a pyrimidine ring, which is a common feature in many biologically active compounds, including those with antiviral properties , and antifolate activities .
Synthesis Analysis
The synthesis of related compounds typically involves the alkylation of thiouracils, as seen in the synthesis of 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one . The process involves the use of 1-bromo-2-(3,5-dimethylphenoxy)ethane in DMF, which selectively reacts with the sulfur atom of the thiouracil. Similarly, the synthesis of antifolate compounds involves the coupling of a pyrrolo[2,3-d]pyrimidine derivative with various aryl thiols through an oxidative addition reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through crystallography. For example, the crystal structures of certain (diaminopyrimidin-2-yl)thioacetamide derivatives have been determined, revealing the inclination angles between the pyrimidine and aromatic rings . These structural details are crucial for understanding the molecular interactions and potential biological activities of these compounds.
Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives often include the formation of hydrogen bonds, which can lead to the formation of dimers in the crystal structure . These interactions are significant as they can affect the solubility, stability, and reactivity of the compounds. The antifolate activity of related compounds is a result of their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cells .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that are influenced by their molecular structure. The presence of various substituents on the pyrimidine ring can affect the compound's hydrophobicity, electronic distribution, and overall molecular shape, which in turn can influence its biological activity . The antiviral and antitumor properties of these compounds are often a result of their interaction with specific biological targets, which is mediated by their physical and chemical characteristics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Novel Heterocyclic Compounds
Research has been conducted on synthesizing novel heterocyclic compounds derived from visnagenone and khellinone, targeting anti-inflammatory and analgesic agents. These compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrate significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. The synthesis involves complex reactions to yield new chemical structures with promising biological activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Another research focus is the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, exhibiting antimicrobial properties. These compounds, synthesized using 2-chloro-6-ethoxy-4-acetylpyridine, have shown good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid (Hossan et al., 2012).
Therapeutic Potential and Applications
Imaging and Diagnostic Applications
Compounds within this chemical family have been investigated for their potential in imaging applications. For instance, radioligands like [18F]PBR111, designed for imaging the translocator protein with PET, offer insights into the development of diagnostic tools for neurological conditions. The synthesis and biological evaluation of these compounds provide foundational knowledge for advancing neuroimaging techniques (Dollé et al., 2008).
Anticonvulsant Agents
Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has explored their potential as anticonvulsant agents. The synthesis of these derivatives and their pharmacological evaluation indicate moderate anticonvulsant activity, highlighting the therapeutic potential of such compounds in treating seizures (Severina et al., 2020).
Eigenschaften
IUPAC Name |
2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-6-26(7-2)15(27)12-30-19-16-18(24(4)21(29)25(5)20(16)28)22-17(23-19)14-10-8-9-13(3)11-14/h8-11H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYVIHSNLZYJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

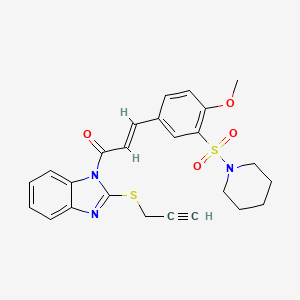

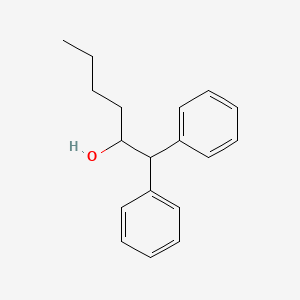

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)
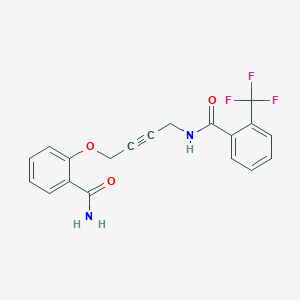
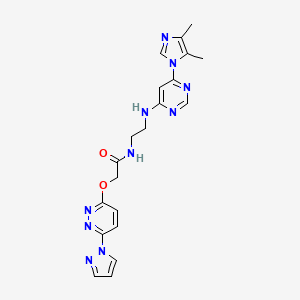

![1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2521871.png)
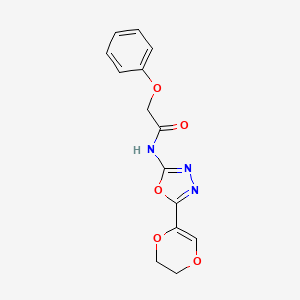
![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)
![Ethyl 3-(4-fluorophenyl)-5-(3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2521874.png)
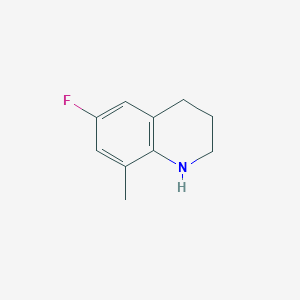
![2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2521876.png)